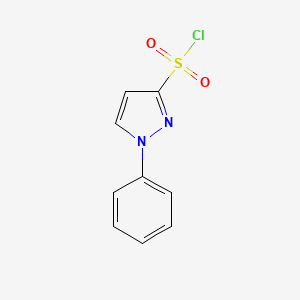

1-phenyl-1H-pyrazole-3-sulfonyl chloride

CAS No.: 1909313-78-5

Cat. No.: VC11993650

Molecular Formula: C9H7ClN2O2S

Molecular Weight: 242.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909313-78-5 |

|---|---|

| Molecular Formula | C9H7ClN2O2S |

| Molecular Weight | 242.68 g/mol |

| IUPAC Name | 1-phenylpyrazole-3-sulfonyl chloride |

| Standard InChI | InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H |

| Standard InChI Key | DHDLDMNAIBMCQL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C=CC(=N2)S(=O)(=O)Cl |

| Canonical SMILES | C1=CC=C(C=C1)N2C=CC(=N2)S(=O)(=O)Cl |

Introduction

1-Phenyl-1H-pyrazole-3-sulfonyl chloride is a chemical compound that belongs to the pyrazole family, characterized by the presence of a phenyl group and a sulfonyl chloride group attached to the pyrazole ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its reactivity and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-phenyl-1H-pyrazole-3-sulfonyl chloride typically involves the reaction of 1-phenyl-1H-pyrazol-3-amine with chlorosulfonic acid or a similar reagent to introduce the sulfonyl chloride group. This process requires careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions and Applications

1-Phenyl-1H-pyrazole-3-sulfonyl chloride is a versatile reagent in organic synthesis, capable of undergoing various chemical reactions:

-

Nucleophilic Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates.

-

Coupling Reactions: It can be used in coupling reactions with aryl or alkyl halides to form more complex structures.

These reactions make it a valuable building block for synthesizing pharmaceuticals and agrochemicals.

Biological and Medicinal Applications

Derivatives of this compound have shown potential in medicinal chemistry, particularly in anti-inflammatory and antimicrobial applications. The sulfonyl chloride group allows for the modification of proteins and enzymes, which can be useful in studying biological pathways and developing therapeutic agents.

Research Findings and Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives, including anti-inflammatory effects through the inhibition of cyclooxygenase enzymes. While specific data on 1-phenyl-1H-pyrazole-3-sulfonyl chloride is limited, its structural similarity to other active compounds suggests potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume